molecular formula C6H5ClN2O B2633310 N-hydroxy-4-pyridinecarboximidoyl chloride CAS No. 4185-99-3

N-hydroxy-4-pyridinecarboximidoyl chloride

Cat. No.: B2633310
CAS No.: 4185-99-3
M. Wt: 156.57
InChI Key: MDPQIKOFLZQPLB-UHFFFAOYSA-N
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Description

N-hydroxy-4-pyridinecarboximidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O . It is identified under the CAS Registry Number 735248-88-1 and is offered with a purity of 98% . This organochlorine compound serves as a specialized synthetic intermediate in research-scale organic synthesis. Its molecular structure, featuring both a pyridine ring and a reactive carboximidoyl chloride group, makes it a valuable precursor for constructing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals. Researchers utilize this reagent to introduce the N-hydroxyimidoyl functional group into target structures. This product is intended for research and development purposes in a controlled laboratory environment. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-N-hydroxypyridine-4-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPQIKOFLZQPLB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-99-3
Record name N-hydroxypyridine-4-carbonimidoyl chloride
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Synthetic Methodologies and Preparative Strategies

Development of Efficient Synthetic Pathways

Efficient synthesis is paramount for the utility of any chemical compound. For N-hydroxy-4-pyridinecarboximidoyl chloride, this has involved the development of reliable chlorination methods and the adaptation of broader synthetic protocols to this specific heterocyclic structure.

The most direct and commonly employed route to this compound is the chlorination of its corresponding N-hydroxy-4-pyridinecarboxamide, also known as N'-hydroxypyridine-4-carboximidamide or pyridine-4-amidoxime. This transformation targets the hydroxyl group of the oxime functionality.

A well-established method involves a three-step process starting from pyridine-4-carbonitrile. scispace.com The carbonitrile is first reacted with hydroxylamine (B1172632) to form N'-hydroxypyridine-4-carboximidamide with a reported yield of 83%. scispace.com The subsequent and crucial step is the chlorination of this intermediate. This is effectively achieved by dissolving the N'-hydroxypyridine-4-carboximidamide in a 10% solution of hydrochloric acid and cooling the mixture to 0°C in a salt-ice bath. scispace.com An aqueous solution of sodium nitrite (B80452) is then added, leading to the formation of this compound. scispace.com This procedure has been reported to yield the desired product in 80% yield. researchgate.net The reaction is carefully controlled at a low temperature to manage the exothermic nature of the diazotization-like reaction and to ensure the stability of the resulting hydroximoyl chloride. scispace.com

Table 1: Synthesis of Pyridinehydroximoyl Chlorides via Chlorination of N'-hydroxypyridinecarboximidamides
CompoundPrecursorReagentsTemperature (°C)Yield (%)Melting Point (°C)Reference
N-hydroxy-pyridine-2-carboximidoyl chlorideN'-hydroxypyridine-2-carboximidamideNaNO₂, 10% HCl073123-126 scispace.comresearchgate.net
N-hydroxy-pyridine-3-carboximidoyl chlorideN'-hydroxypyridine-3-carboximidamideNaNO₂, 10% HCl052141-144 scispace.comresearchgate.net
This compoundN'-hydroxypyridine-4-carboximidamideNaNO₂, 10% HCl080147-149 scispace.comresearchgate.net

Beyond the specific use of sodium nitrite and hydrochloric acid, the general halogenation of aldoximes to hydroximoyl halides is a widely studied reaction, and various reagents and conditions have been developed to improve efficiency, safety, and substrate scope. thieme.com These modified protocols are applicable to the synthesis of this compound.

One common alternative to traditional chlorinating agents like chlorine gas is N-Chlorosuccinimide (NCS) . NCS is a milder and safer source of electrophilic chlorine and is frequently used for the chlorination of oximes. thieme.com The reaction is typically carried out in a suitable organic solvent, and its use can prevent over-chlorination and other side reactions that may occur with harsher reagents. researchgate.net The activation of NCS can be achieved using various catalysts or promoters, including thiourea, to enhance its reactivity towards less reactive substrates. researchgate.net

Other notable reagents for the chlorination of oximes include:

Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄): This reagent has been shown to be a convenient and effective for converting aldoximes to hydroximoyl chlorides via a simple procedure. acs.org

Hydrogen peroxide/HCl system: An aqueous H₂O₂/HCl system can be used for the chlorination of oximes, offering a different approach to generating the active chlorinating species. organic-chemistry.org

These alternative methods provide a toolkit for chemists to choose from, depending on the specific requirements of the synthesis, such as functional group tolerance and desired reaction conditions.

Table 2: Comparison of Chlorinating Agents for Oxime to Hydroximoyl Chloride Conversion
Chlorinating Agent/SystemTypical Solvent(s)Key AdvantagesReference(s)
Sodium Nitrite / HClAqueous HClHigh yield for pyridine (B92270) derivatives, readily available reagents. scispace.com
N-Chlorosuccinimide (NCS)Dichloromethane (B109758), Chloroform (B151607)Milder conditions, safer to handle than Cl₂, good for sensitive substrates. thieme.comresearchgate.net
Chlorine Gas (Cl₂)Dichloromethane, ChloroformPowerful chlorinating agent. acsgcipr.org
Hydrogen Peroxide / HClDichloromethane, BenzeneUtilizes common laboratory reagents. organic-chemistry.org
Benzyltrimethylammonium tetrachloroiodateDichloromethaneSimple procedure, effective for various oximes. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netnih.gov While prominent MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity, their direct application to the synthesis of hydroximoyl chlorides, including this compound, is not well-documented in the scientific literature.

The development of a one-pot, three-component reaction that directly yields the N-hydroxyimidoyl chloride functional group remains a synthetic challenge. However, the principles of MCRs could be applied in a tandem fashion. For instance, a multicomponent reaction could be designed to first generate an N-hydroxy-pyridinecarboxamide derivative in situ, which could then be chlorinated in a subsequent step within the same reaction vessel. A one-pot, three-component synthesis of N'-aryl-N-cyanoformamidines has been developed, showcasing the potential for building complex nitrogen-containing structures in a single step. arabjchem.org While this does not directly yield a hydroximoyl chloride, it demonstrates the feasibility of one-pot multi-bond forming processes for related functionalities. The exploration of novel MCRs remains an active area of research, and future developments may provide a more direct and efficient route to this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability and sustainability of a synthetic process. For the synthesis of this compound, key parameters for optimization include the choice of solvent, reaction temperature, and in some specialized applications, pressure.

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and the stabilization of transition states or intermediates. In the synthesis of hydroximoyl chlorides, a range of solvents has been employed.

For chlorination reactions using reagents like N-chlorosuccinimide, chlorinated solvents such as dichloromethane and chloroform are commonly used. acsgcipr.org These aprotic solvents are generally inert to the chlorinating agent and provide good solubility for the oxime starting material. Other solvents mentioned in the literature for related transformations include methanol (B129727), dioxane, and dimethylformamide (DMF). clockss.org The use of protic solvents like methanol or aqueous systems, as seen in the sodium nitrite/HCl method, can be effective but may also lead to side reactions such as hydrolysis of the starting material or product if the conditions are not carefully controlled. acsgcipr.org The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis, with considerations for both reaction performance and environmental impact. Ionic liquids have also been proposed as alternative reaction media for chlorination reactions. acsgcipr.org

Pressure is less commonly varied in laboratory-scale syntheses of hydroximoyl chlorides. However, in specialized applications such as flow chemistry, pressure can be used to superheat solvents above their normal boiling points, which can dramatically accelerate reaction rates. While there are no specific reports on the high-pressure synthesis of this compound, this technique could potentially be used to optimize the reaction time and throughput in a continuous manufacturing setting.

Catalyst Development in Imidoyl Chloride Synthesis

The conversion of aldoximes to hydroximoyl chlorides is a key step in synthesizing this compound. While traditional methods often rely on stoichiometric reagents, recent research has explored more sustainable and efficient systems.

A foundational method for preparing pyridinehydroximoyl chlorides involves a multi-step procedure starting from a pyridinecarbonitrile. scispace.com The nitrile is first reacted with hydroxylamine to form the corresponding N'-hydroxypyridinecarboximidamide (an aldoxime). scispace.com This intermediate is then converted to the hydroximoyl chloride. scispace.com For instance, N'-hydroxypyridine-4-carboximidamide can be treated with sodium nitrite in an aqueous solution, followed by acidification, to yield this compound. scispace.comresearchgate.net

More recent developments have focused on alternative chlorinating systems. One notable advancement is the use of sodium chloride (NaCl) and Oxone in a solvent-free, mechanochemical ball-milling process. mdpi.com This method provides an eco-friendly alternative to solution-based chemistry and has been shown to produce hydroximoyl chlorides from various aldoximes. mdpi.com The proposed mechanism suggests that NaCl is oxidized by Oxone to generate a reactive chlorinating species that subsequently reacts with the aldoxime to form the hydroximoyl chloride intermediate. mdpi.com Interestingly, when the same reaction is performed in a solvent like N,N-dimethylformamide (DMF), the hydroximoyl chloride is isolated as the final product in high yield, whereas the solvent-free reaction can lead to further dimerization products. mdpi.com

The broader field of imidoyl chloride synthesis, not limited to N-hydroxy variants, has traditionally employed halogenating agents like thionyl chloride, phosgene, or phosphorus pentachloride with amide precursors. wikipedia.orgthieme-connect.de Modern protocols have introduced milder reagents, such as oxalyl chloride in the presence of a base like 2,6-lutidine, allowing for the in situ generation of imidoyl chlorides under gentle conditions. nih.gov While not directly applied to this compound, these advancements in the synthesis of the core imidoyl chloride functional group are significant.

Furthermore, catalysis has been developed for the transformation of imidoyl chlorides. For example, a cationic ruthenium catalyst has been effectively used for the selective reduction of various imidoyl chlorides to their corresponding imines using a silane (B1218182) reducing agent. google.com This demonstrates the ongoing development of catalytic systems that interact with the imidoyl chloride functional group, opening avenues for subsequent derivatization.

Table 1: Selected Synthetic Methods for Hydroximoyl Chlorides
PrecursorReagentsConditionsProductYieldReference
N'-hydroxypyridine-4-carboximidamideNaNO₂, H₂O, acid0°C to room temperatureThis compoundNot specified scispace.com
(Z)-N-hydroxy-4-methylbenzimidoyl chloride precursor (4-methylbenzaldoxime)NaCl, Oxone, Na₂CO₃Solvent-free, ball-millingDimerized N-acyloxyimidoyl chloride~40–60% mdpi.com
4-methylbenzaldoximeNaCl, Oxone, Na₂CO₃DMF, room temperature, 1h(Z)-N-hydroxy-4-methylbenzimidoyl chloride94% mdpi.com

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, stereoselective synthesis is highly relevant for the preparation of chiral precursors or derivatives that incorporate this chemical scaffold. The focus lies on methodologies that can introduce stereogenic centers with high levels of control, either through the use of chiral auxiliaries or enantioselective catalysts.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the creation of enantiomerically pure compounds. researchgate.net

In the context of this compound, a chiral auxiliary could be employed to synthesize a chiral precursor. For instance, if a synthetic target contained a stereocenter on a side chain attached to the pyridine ring, an auxiliary could be used to direct the asymmetric installation of that center on an early-stage intermediate. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse, and the chiral intermediate is then carried forward to be converted into the final N-hydroxy-imidoyl chloride functionality. wikipedia.orgresearchgate.net

Enantioselective Catalysis in Precursor Formation

Enantioselective catalysis offers a powerful alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. While the direct precursors to this compound, such as 4-pyridinecarboxaldehyde (B46228) and its corresponding aldoxime, are achiral, significant progress has been made in the catalytic asymmetric synthesis of chiral pyridine derivatives that could serve as precursors for more complex analogues.

One prominent methodology involves the copper-catalyzed asymmetric conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. nih.gov The low intrinsic reactivity of these substrates is overcome by activation with a Lewis acid, such as boron trifluoride etherate. researchgate.net This dual activation strategy, using a copper-chiral diphosphine ligand catalyst and a Lewis acid, enables the formation of a wide array of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net

Another innovative approach targets the dearomatization of the pyridine ring. Researchers have developed a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) intermediate to produce 3-substituted tetrahydropyridines in high yield and enantioselectivity. nih.gov These products are valuable precursors for enantioenriched piperidines, which are prevalent scaffolds in pharmaceuticals. nih.gov Such methods showcase the potential to create complex chiral backbones that could later be functionalized to include the N-hydroxycarboximidoyl chloride group.

Table 2: Enantioselective Catalytic Methods for Chiral Pyridine Precursor Synthesis
Reaction TypeCatalyst SystemSubstrate ClassKey FeaturesEnantioselectivity (ee)Reference
Asymmetric AlkylationCu(I) salt, chiral diphosphine ligand, Lewis acid (e.g., BF₃·OEt₂)β-substituted alkenyl pyridinesActivates poorly reactive substrates; wide range of Grignard reagents applicable.Up to >99% nih.govresearchgate.net
Asymmetric Reductive HeckRh-catalystPhenyl pyridine-1(2H)-carboxylate and boronic acidsHighly regio- and enantioselective carbometalation; broad functional group tolerance.Excellent (specific values vary) nih.gov
Asymmetric HydrogenationRuthenium-catalyst2-(pyridin-2-yl)quinolinesLeads to chiral pyridine–aminophosphine ligands.Excellent rsc.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity Profiles

The fundamental reactivity of N-hydroxy-4-pyridinecarboximidoyl chloride is characterized by the distinct behaviors of its constituent functional groups.

The imidoyl chloride functional group, an analogue of acyl chlorides, is highly susceptible to nucleophilic attack. wikipedia.org The carbon atom of the C=N double bond is electrophilic, readily reacting with a variety of nucleophiles in addition-elimination reactions. fiveable.me This reactivity is a cornerstone of the synthetic utility of imidoyl chlorides. wikipedia.org

Common nucleophiles such as amines, alcohols, and thiols are expected to react with this compound to yield the corresponding amidines, imidates, and thioimidates, respectively. The reaction with amines, for instance, proceeds via nucleophilic addition to the imidoyl carbon, followed by the elimination of hydrogen chloride, to form stable N'-hydroxy-N-substituted-4-pyridinecarboximidamides.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound This table presents illustrative examples of expected reactions based on the known reactivity of imidoyl chlorides.

The N-hydroxy group plays a significant role in the reactivity of the molecule. It can act as an internal nucleophile or influence the stability of reaction intermediates. For example, in the presence of a base, the hydroxyl group can be deprotonated to form an anion, which can then participate in intramolecular reactions.

Furthermore, the N-hydroxy group is crucial in the generation of nitrile oxides from hydroximoyl chlorides. acs.org Treatment of this compound with a base can lead to the elimination of HCl to form 4-pyridylnitrile oxide, a highly reactive 1,3-dipole. This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles, providing a pathway to synthesize five-membered heterocyclic rings.

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Any electrophilic attack is directed to the 3- and 5-positions, which are meta to the nitrogen, as the intermediates formed from attack at these positions are less destabilized. quimicaorganica.orgaklectures.com The imidoyl chloride group at the 4-position is also expected to be electron-withdrawing, further deactivating the ring towards electrophilic attack. Therefore, electrophilic aromatic substitution on this compound would require harsh reaction conditions.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on this compound are not extensively reported. However, understanding the reaction pathways can be approached through the lens of related and well-studied mechanisms.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. While no specific KIE studies have been published for this compound, such experiments could provide valuable insights. For instance, in a base-promoted elimination reaction to form the nitrile oxide, a primary deuterium (B1214612) isotope effect would be expected if the deprotonation of the N-hydroxy group is the rate-limiting step.

Table 2: Predicted Kinetic Isotope Effects for the Formation of 4-Pyridylnitrile Oxide This table presents a hypothetical scenario for illustrative purposes.

The investigation of transition states and intermediates in the reactions of this compound would likely involve computational chemistry and trapping experiments. For nucleophilic substitution reactions, theoretical calculations could model the energy profile of the tetrahedral intermediate formed upon nucleophilic attack. rsc.org

Trapping experiments could be designed to capture fleeting intermediates like the 4-pyridylnitrile oxide. For example, conducting the base-induced elimination in the presence of a reactive dipolarophile, such as an alkene or alkyne, would be expected to yield the corresponding cycloadduct, thereby providing evidence for the transient existence of the nitrile oxide.

Radical Chemistry and Oxidative Transformations

Detailed research findings on the radical chemistry and oxidative transformations specifically involving this compound are not extensively documented in publicly available scientific literature. General principles of radical chemistry suggest that the pyridine ring could be susceptible to radical addition reactions, and the hydroxamoyl chloride moiety could potentially undergo oxidation. However, specific studies detailing these pathways for this particular compound are not readily found. For instance, while research has been conducted on the reactions of atomic chlorine with pyridine, which results in the formation of a 1-chloropyridinyl radical through a barrierless path, this does not directly involve this compound. nih.gov

Reductive Pathways and Their Mechanistic Details

Similarly, specific reductive pathways and their mechanistic details for this compound have not been a primary focus of published research. In a broader context, the reduction of N-hydroxy compounds, such as N-hydroxy-sulfonamides, has been shown to be catalyzed by enzymes like the molybdenum-containing mARC. nih.gov This process can convert N-hydroxylated compounds into their corresponding parent compounds. However, the application of such reductive methods to this compound has not been specifically described.

Cycloaddition Reactions and Pericyclic Processes

The most well-documented and significant area of reactivity for this compound is its use as a precursor for the in-situ generation of 4-pyridinecarbonitrile oxide. This nitrile oxide is a highly reactive 1,3-dipole that readily participates in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions with this compound Derived Nitrile Oxides

This compound serves as a stable and convenient precursor to 4-pyridinecarbonitrile oxide. The nitrile oxide is typically generated in situ by the dehydrochlorination of the hydroxamoyl chloride using a base, such as triethylamine. This transient nitrile oxide then readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, primarily alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. researchgate.netchesci.com This method is a cornerstone for the synthesis of these important classes of heterocyclic compounds. researchgate.netchesci.comresearchgate.net

The versatility of this reaction is demonstrated by its compatibility with a wide range of dipolarophiles. For example, the reaction of in situ generated nitrile oxides with electron-deficient alkenes proceeds efficiently. chemrxiv.org The general scheme for the formation of the nitrile oxide and its subsequent cycloaddition is a fundamental process in heterocyclic synthesis. chemtube3d.comresearchgate.net

Below is a table summarizing representative 1,3-dipolar cycloaddition reactions involving nitrile oxides derived from precursors analogous to this compound.

DipolarophileProductReaction ConditionsYieldReference
Electron-deficient alkenesSubstituted IsoxazolinesElectrochemicalGood chemrxiv.org
Terminal alkynes3,5-disubstituted-isoxazolesMildModerate researchgate.net
β-fluoroalkyl vinylsulfones5-fluoroalkyl-3-substituted 2-isoxazolinesMildup to 85% researchgate.net

Stereochemical Outcomes in Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides is a type of (π4s + π2s) cycloaddition, which is analogous to the Diels-Alder reaction. chesci.com These reactions are typically concerted and proceed through a suprafacial-suprafacial pathway, leading to a high degree of stereoselectivity. chesci.com The stereochemistry of the starting dipolarophile is generally retained in the resulting isoxazoline (B3343090) product.

The regio- and stereoselectivity of these cycloadditions can often be predicted by considering frontier molecular orbital (FMO) theory. chesci.com The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the orientation of the addition and the resulting stereochemistry. chesci.com For many 1,3-dipolar cycloadditions, the reactions are highly stereoselective, with the formation of one diastereomer being heavily favored. researchgate.netrsc.org In some cases, diastereomeric ratios greater than 99:1 have been reported. researchgate.net The exact stereochemical outcome is influenced by both steric and electronic factors of the nitrile oxide and the dipolarophile. rsc.org

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups in N-hydroxy-4-pyridinecarboximidoyl chloride makes it an invaluable intermediate in multi-step synthetic sequences. Its ability to participate in a variety of chemical transformations allows for the efficient construction of intricate molecular architectures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a key precursor for the generation of pyridine-4-carbonitrile oxide. This highly reactive 1,3-dipole is typically generated in situ by the dehydrochlorination of the parent hydroximoyl chloride in the presence of a base. The resulting nitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, providing a direct and efficient route to a variety of five-membered nitrogen-containing heterocycles. This method is particularly prominent in the synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives. The pyridine (B92270) moiety in the final product offers a site for further functionalization, enhancing the molecular diversity of the synthesized compounds.

Building Block for Complex Polycyclic Systems

The strategic incorporation of this compound into synthetic pathways can facilitate the construction of complex polycyclic systems. Through carefully designed tandem or intramolecular reactions, the nitrile oxide generated from this precursor can participate in cycloadditions with appropriately positioned unsaturation within the same molecule. This intramolecular nitrile oxide cycloaddition (INOC) strategy is a powerful tool for the stereoselective synthesis of fused and bridged bicyclic and polycyclic systems containing an isoxazoline ring. nih.govmdpi.comacs.org The rigid nature of the resulting polycyclic frameworks is of significant interest in medicinal chemistry and materials science.

While direct examples showcasing this compound in complex polycyclic synthesis are not extensively documented in readily available literature, the principle of INOC reactions with nitrile oxides is well-established. nih.govmdpi.comacs.org The presence of the pyridine ring introduces an additional element of complexity and potential for further synthetic manipulation.

Intermediate in the Construction of Macrocyclic Structures

The construction of macrocyclic structures often relies on high-dilution techniques or template-directed synthesis to favor intramolecular cyclization over intermolecular polymerization. While direct literature evidence for the use of this compound in the synthesis of macrocycles is scarce, its potential as a precursor for pyridine-containing macrocycles is noteworthy. illinois.edunih.govresearchgate.netmdpi.com The linear precursor containing the hydroximoyl chloride functionality could, in principle, undergo an intramolecular reaction with a distal reactive site to form a large ring. For instance, an intramolecular 1,3-dipolar cycloaddition between a tethered alkyne and the nitrile oxide generated from the hydroximoyl chloride could lead to the formation of a macrocycle containing both a pyridine and an isoxazole ring.

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound is particularly well-exploited in the synthesis of specific classes of heterocyclic compounds, namely isoxazoles and oxadiazoles. Furthermore, the pyridine ring itself can be a target for further chemical modification.

Formation of Isoxazole and Oxadiazole Derivatives

Isoxazole Synthesis: The most prominent application of this compound is in the synthesis of isoxazoles. The compound serves as a stable and convenient precursor to pyridine-4-carbonitrile oxide. This nitrile oxide, generated in situ through the action of a base, readily undergoes 1,3-dipolar cycloaddition reactions with alkynes to afford 3-(pyridin-4-yl)-substituted isoxazoles. researchgate.net This reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole isomer. The versatility of this method allows for the introduction of a wide variety of substituents on the isoxazole ring by employing appropriately substituted alkynes.

Alkyne ReactantBaseSolventProductYield (%)Reference
PhenylacetyleneTriethylamineToluene3-(Pyridin-4-yl)-5-phenylisoxazoleHigh researchgate.net
1-HeptyneSodium CarbonateDichloromethane (B109758)5-Pentyl-3-(pyridin-4-yl)isoxazoleGood researchgate.net
Propargyl alcoholPotassium CarbonateAcetonitrile(3-(Pyridin-4-yl)isoxazol-5-yl)methanolModerate researchgate.net

Oxadiazole Synthesis: this compound can also be a precursor for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. The reaction of the corresponding N-hydroxy-4-pyridinecarboximidamide (which can be derived from the hydroximoyl chloride) with acylating agents, followed by cyclodehydration, provides a route to 3,5-disubstituted 1,2,4-oxadiazoles where one of the substituents is a pyridin-4-yl group. nih.govnih.govias.ac.innih.govresearchgate.net

Acylating AgentReaction ConditionsProductYield (%)Reference
Benzoyl ChloridePyridine, heat5-Phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazoleGood nih.govnih.gov
Acetic AnhydrideHeat5-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazoleGood ias.ac.innih.govresearchgate.net

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound and its derivatives is susceptible to a variety of functionalization reactions. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, although such reactions on the hydroximoyl chloride itself are not commonly reported.

More significantly, after the hydroximoyl chloride moiety has been transformed into a stable heterocyclic ring, such as an isoxazole or oxadiazole, the pyridine ring becomes a prime target for further derivatization. Standard pyridine chemistry, including N-alkylation, N-oxidation, and various C-H functionalization reactions, can be employed to modify the pyridine unit, thereby creating a diverse library of compounds with potentially altered biological activities or material properties. nih.govnih.govresearchgate.net For instance, late-stage functionalization of the pyridine ring can be achieved through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

Reaction TypeReagentsPosition of FunctionalizationProduct TypeReference
N-AlkylationAlkyl halidePyridine NitrogenPyridinium salt nih.gov
C-H ArylationArylboronic acid, Pd catalystC2 or C3 positionAryl-substituted pyridine derivative nih.govresearchgate.net
N-Oxidationm-CPBAPyridine NitrogenPyridine N-oxide derivative nih.gov

Construction of Fused Pyridine Scaffolds

The synthesis of fused pyridine scaffolds is a significant focus in medicinal chemistry and materials science due to the prevalence of these structural motifs in a wide array of biologically active compounds and functional materials. While direct examples of the use of this compound in the construction of fused pyridine scaffolds are not extensively documented, the known reactivity of hydroximoyl chlorides suggests a strong potential for such applications. Hydroximoyl chlorides are known to react with various nucleophiles, and this reactivity can be harnessed to build fused heterocyclic systems.

One plausible approach involves the reaction of this compound with suitable binucleophilic reagents. For instance, reaction with aromatic or heteroaromatic amines could lead to the formation of fused ring systems. This type of condensation reaction is a known method for the synthesis of various heterocyclic compounds. The pyridine nitrogen in the starting material can also influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel fused pyridine architectures.

The general reactivity of hydroximoyl chlorides allows for their conversion into nitrile oxides in the presence of a base. These nitrile oxides are highly reactive 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. By choosing a dipolarophile that is part of another ring system or contains a functional group that can undergo subsequent cyclization, it is conceivable to construct fused pyridine scaffolds. For example, reaction with an alkene-containing cyclic compound could lead to a fused isoxazoline ring, which could then be further transformed.

The following table outlines potential reaction partners for this compound in the synthesis of fused pyridine scaffolds, based on the known reactivity of hydroximoyl chlorides.

Binucleophile/DipolarophilePotential Fused Ring SystemReaction Type
Aromatic diaminesFused pyrazoles or imidazolesCondensation/Cyclization
Amino-substituted heterocyclesFused triazoles or other N-heterocyclesCondensation/Cyclization
Cyclic alkenes/alkynesFused isoxazolines/isoxazoles1,3-Dipolar Cycloaddition
Enamines/EnolatesFused isoxazoles with further functionalization possibilities1,3-Dipolar Cycloaddition

These potential applications highlight the promise of this compound as a valuable tool for synthetic chemists aiming to create novel and complex fused pyridine derivatives.

Derivatization for Functional Molecule Development

The derivatization of this compound can lead to a diverse range of functional molecules with potential applications in various fields of chemical research. The reactive nature of the hydroximoyl chloride group, coupled with the inherent properties of the pyridine ring, makes it an attractive starting material for the development of analogues for structure-reactivity studies, chemical probes, and libraries for diversity-oriented synthesis.

Synthesis of Analogues for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for the rational design of molecules with optimized properties. The synthesis of a series of analogues of a lead compound allows researchers to understand how different structural modifications affect its biological activity or physical properties. Pyridine derivatives are a common subject of such studies due to their widespread presence in pharmaceuticals and functional materials. mdpi.comnih.govnih.gov

This compound can serve as a key intermediate for the synthesis of a library of pyridine-containing compounds for SAR studies. The hydroximoyl chloride moiety can be readily converted into a variety of other functional groups. For instance, reaction with different amines can yield a series of N-substituted amidoximes. Similarly, reaction with alcohols or thiols can produce O- and S-substituted derivatives.

The table below illustrates the potential for generating a diverse set of analogues from this compound.

ReagentResulting Functional GroupPotential for SAR Studies
Primary/Secondary AminesN-substituted amidoximesExploration of steric and electronic effects of substituents on biological activity.
Alcohols/PhenolsO-alkyl/aryl imidatesInvestigation of the role of hydrogen bonding and hydrophobicity.
Thiols/ThiophenolsS-alkyl/aryl thioimidatesProbing the impact of sulfur incorporation on binding and reactivity.
Organometallic reagentsKetoximesIntroduction of diverse carbon-based substituents.

By systematically varying the substituents on the newly formed functional group, researchers can generate a focused library of compounds to probe the structure-reactivity landscape of a particular biological target or material property.

Exploration of Derivatives as Chemical Probes

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target and can be used to visualize, quantify, or perturb its function. Pyridine-based scaffolds have been successfully employed in the design of various chemical probes, including fluorescent sensors and affinity-based probes. researchgate.netmdpi.comnih.gov

This compound provides a convenient starting point for the synthesis of novel chemical probes. The reactive hydroximoyl chloride can be used as a handle to attach various reporter groups, such as fluorophores, or affinity tags, like biotin. For example, reacting the compound with an amine-containing fluorescent dye would yield a fluorescently labeled pyridine derivative that could be used to track the localization of a target protein within a cell.

The following table provides examples of how this compound could be derivatized to create different types of chemical probes.

Reporter/TagLinkage ChemistryType of Chemical Probe
Fluorescent Dye (e.g., with an amine group)Amine nucleophilic substitutionFluorescent probe for imaging
Biotin (e.g., with an amine linker)Amine nucleophilic substitutionAffinity probe for target identification
Photo-crosslinker (e.g., with an amine or alcohol group)Nucleophilic substitutionPhoto-affinity probe for covalent labeling
Click Chemistry Handle (e.g., azide (B81097) or alkyne)Nucleophilic substitution with a functionalized linkerVersatile probe for further modification

The ability to easily introduce a range of functionalities makes this compound a promising platform for the development of customized chemical probes to investigate a variety of biological questions.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening to identify new drug leads or probes for chemical biology. cam.ac.ukcam.ac.uk The pyridine scaffold is a valuable core structure in DOS due to its "privileged" status, meaning it is a common motif in known bioactive compounds. nih.gov

This compound is well-suited for use in DOS workflows. Its hydroximoyl chloride functional group can participate in a variety of chemical transformations, allowing for the rapid generation of diverse molecular architectures. For example, it can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This is a highly efficient way to build molecular complexity.

Furthermore, the pyridine ring itself can be further functionalized, adding another dimension of diversity to the synthesized library. The combination of reactions at the hydroximoyl chloride moiety and on the pyridine ring can lead to a vast collection of compounds with a wide range of shapes and functionalities.

A hypothetical DOS strategy starting from this compound could involve the following steps:

Initial Derivatization: Reaction of the hydroximoyl chloride with a diverse set of nucleophiles (amines, alcohols, etc.) to create a library of substituted pyridine cores.

Scaffold Elaboration: Subjecting the initial library to a range of cyclization or multicomponent reactions to generate a variety of different heterocyclic scaffolds.

Further Functionalization: Modifying the pyridine ring or other parts of the scaffold through reactions like cross-coupling, oxidation, or reduction to introduce additional diversity.

This approach would allow for the efficient exploration of a large chemical space around the pyridine core, increasing the probability of discovering molecules with novel and interesting biological activities.

Computational Chemistry and Advanced Analytical Characterization

Computational Chemistry and Theoretical Studies

Computational chemistry serves as an indispensable tool for predicting the behavior of molecules, offering insights that can guide experimental work. For N-hydroxy-4-pyridinecarboximidoyl chloride, theoretical studies would be crucial in elucidating its fundamental chemical nature.

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. nih.gov For this compound, these calculations would reveal the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds. Methods like the Hartree-Fock theory and post-Hartree-Fock methods could be employed to obtain a detailed picture of the molecule's electronic landscape. rsc.orgchemicalbook.com

The presence of the pyridine (B92270) ring, the N-hydroxy group, and the imidoyl chloride functionality suggests a complex interplay of electronic effects. wikipedia.org The N-oxide-like character of the N-hydroxy group could introduce a significant dipole moment and influence the aromaticity of the pyridine ring. nih.govchemtube3d.com

Hypothetical Electronic Properties of this compound

Property Predicted Value Method
Dipole Moment 3.5 - 4.5 D B3LYP/6-311+G(d,p)
HOMO Energy -6.5 to -7.5 eV M06-2X/cc-pVTZ
LUMO Energy -1.0 to -2.0 eV M06-2X/cc-pVTZ

This table presents hypothetical data based on typical values for similar organic molecules.

The imidoyl chloride group is known to be reactive towards nucleophiles. wikipedia.orgresearchgate.net DFT studies could quantify the activation barriers for reactions with water, amines, and other nucleophiles. Furthermore, the pyridine nitrogen and the oxygen of the N-hydroxy group could also serve as reactive centers. The substituent effects on the pyridine ring would significantly modulate its reactivity. nih.gov

Predicted Fukui Functions for this compound

Atom f+ (Electrophilic Attack) f- (Nucleophilic Attack)
C (imidoyl) 0.25 0.05
N (imidoyl) 0.08 0.15
N (pyridine) 0.12 0.10

This table illustrates hypothetical Fukui function values, indicating the most likely sites for electrophilic and nucleophilic attack.

The polar nature of the N-hydroxy group and the pyridine nitrogen suggests that hydrogen bonding would play a significant role in its interactions with protic solvents. MD simulations could quantify the strength and lifetime of these hydrogen bonds.

Hypothetical Intermolecular Interaction Energies with Water

Interaction Site Average Interaction Energy (kcal/mol) Simulation Time
N-OH --- H₂O -5.0 to -7.0 100 ns
N (pyridine) --- H₂O -3.0 to -5.0 100 ns

This table presents hypothetical interaction energies derived from molecular dynamics simulations.

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. acs.orgarxiv.org For this compound, methods like DFT and time-dependent DFT (TD-DFT) could be used to predict its NMR, IR, and UV-Vis spectra. ehu.esnih.gov

Predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. rsc.org Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations. researchgate.net TD-DFT calculations can predict electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.

Predicted Spectroscopic Data for this compound

Spectrum Key Predicted Feature Wavenumber/Chemical Shift/Wavelength
IR C=N stretch 1640-1660 cm⁻¹
¹³C NMR C (imidoyl) 140-150 ppm
¹H NMR OH 9.0-10.0 ppm

This table contains hypothetical spectroscopic data based on computational predictions for analogous structures.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Advanced spectroscopic techniques are crucial for the experimental validation of computational predictions and for the detailed elucidation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules. rsc.org For this compound, ¹H and ¹³C NMR would be essential for confirming its constitution. The presence of the C=N double bond in the imidoyl chloride moiety could lead to the existence of (E) and (Z) isomers. 2D NMR techniques, such as NOESY, could be used to determine the stereochemistry around this bond.

Furthermore, NMR can be used for real-time reaction monitoring. nih.gov For reactions involving this compound, such as its hydrolysis or reaction with nucleophiles, NMR spectroscopy could be used to track the disappearance of starting materials and the appearance of products, providing valuable kinetic and mechanistic information. researchgate.net

Hypothetical ¹H NMR Chemical Shifts (ppm) for (E/Z)-N-hydroxy-4-pyridinecarboximidoyl chloride

Proton (E)-isomer (Z)-isomer
H (pyridine, ortho to C=N) 8.6 8.5
H (pyridine, meta to C=N) 7.8 7.7

This table presents hypothetical ¹H NMR chemical shifts to illustrate the potential differences between stereoisomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring chemical transformations. The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the 4-substituted pyridine ring, the oxime group, and the imidoyl chloride moiety.

The pyridine ring vibrations are well-characterized. For a 4-substituted pyridine, key IR and Raman bands include ring stretching (ν C=C, ν C=N) modes, which typically appear in the 1615-1400 cm⁻¹ region, and ring breathing modes around 1000 cm⁻¹. cdnsciencepub.comresearchgate.netnih.gov The out-of-plane C-H bending vibrations are also diagnostic.

The oxime functional group (-C(Cl)=N-OH) introduces several characteristic vibrations. A key feature is the O-H stretching (ν O-H) band, which is expected to be broad and centered around 3600-3200 cm⁻¹ due to potential inter- and intramolecular hydrogen bonding. wikipedia.orgresearchgate.net The C=N stretching (ν C=N) vibration of an oxime typically appears in the 1680-1620 cm⁻¹ region. wikipedia.orgresearchgate.net This band may overlap with the pyridine ring stretching vibrations. The N-O stretching (ν N-O) and O-H bending (δ O-H) modes are expected in the 960-930 cm⁻¹ and 1300 cm⁻¹ regions, respectively. wikipedia.orgresearchgate.netresearchgate.net

The imidoyl chloride group itself is defined by the C=N-Cl linkage. The C=N stretch has been noted, and the C-Cl stretching (ν C-Cl) frequency is highly dependent on the electronic environment. For a chlorine atom attached to an sp²-hybridized carbon, this vibration is typically found in the 850-550 cm⁻¹ range. wikipedia.orgorgchemboulder.com

Monitoring the progress of reactions involving this compound would involve observing the appearance or disappearance of these key bands. For instance, hydrolysis would lead to the disappearance of the ν(C-Cl) band and the emergence of carbonyl stretching bands characteristic of the corresponding N-hydroxypyridine-4-carboxamide.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H stretch Oxime 3600 - 3200 Medium-Broad (IR)
C-H stretch (aromatic) Pyridine 3100 - 3000 Medium-Weak
C=N stretch Oxime/Imidoyl 1680 - 1620 Medium
C=C, C=N ring stretch Pyridine 1610 - 1575 Strong
C=C, C=N ring stretch Pyridine 1520 - 1465 Medium-Strong
O-H bend Oxime ~1300 Medium
Ring breathing Pyridine ~1000 Strong (Raman)
N-O stretch Oxime 960 - 930 Medium

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pathways of a molecule. For this compound (predicted molecular formula: C₆H₅ClN₂O), the fragmentation under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the stability of potential fragments.

The molecular ion peak (M⁺˙) would be expected, with its characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Key fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable ions or neutral molecules.

A primary and highly favorable fragmentation process for imidoyl halides is the loss of the halogen atom to form a stable N-alkylnitrilium ion. cdnsciencepub.comresearchgate.net In this case, loss of a chlorine radical (•Cl) would yield a resonance-stabilized nitrilium cation.

Another predictable fragmentation route involves the pyridine ring. The loss of stable neutral molecules like HCN is a common fragmentation pathway for pyridine and its derivatives, leading to characteristic fragment ions. rsc.orgresearchgate.net The oxime group can also direct fragmentation. Cleavage of the N-O bond is a known pathway in oxime fragmentation. acs.orgresearchgate.netnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ³⁵Cl) Proposed Fragment Ion Likely Fragmentation Pathway
156 [M]⁺˙ Molecular Ion
121 [M - Cl]⁺ α-cleavage, loss of chlorine radical
105 [C₅H₄N-C=N]⁺ Loss of Cl and OH
78 [C₅H₄N]⁺ Cleavage of the exocyclic group

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the crystal structure of this compound itself has not been reported, we can predict the solid-state packing and intermolecular interactions that would likely govern the structures of its stable, crystalline derivatives. The formation of derivatives, for example, through reaction at the imidoyl chloride or oxime moiety, would be necessary to obtain crystals suitable for X-ray diffraction.

The key structural features would be directed by strong hydrogen bonding and potential π-π stacking interactions. The N-hydroxy (oxime) group is a potent hydrogen bond donor (-OH) and acceptor (=N-). This functionality is known to form robust intermolecular hydrogen bonds, often leading to the formation of dimers or extended chains in the solid state. nih.govnih.govchemrxiv.org For instance, an O-H···N(pyridine) hydrogen bond is a common and predictable supramolecular synthon in oxime-substituted pyridines, leading to the formation of infinite chains. nih.govrsc.org

The pyridine ring provides a planar aromatic surface capable of participating in π-π stacking interactions. These interactions, where pyridine rings from adjacent molecules align face-to-face or offset, would likely play a significant role in organizing the molecules into layered or columnar structures in the crystal lattice. rsc.org

The chlorine atom could also participate in weaker intermolecular interactions, such as halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic atom (like the oxime oxygen or pyridine nitrogen) on an adjacent molecule. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline Derivatives of this compound

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Typical Distance/Geometry Resulting Supramolecular Motif
Hydrogen Bond Oxime O-H Pyridine N O···N distance ~2.8 Å Chains, Dimers
Hydrogen Bond Oxime O-H Oxime O O···O distance ~2.7 Å Dimers
π-π Stacking Pyridine Ring Pyridine Ring Centroid-centroid distance 3.4-3.8 Å Columns, Layers

While direct experimental data remains elusive, a theoretical analysis based on fundamental principles of spectroscopy and crystallography provides a robust framework for understanding the likely chemical properties of this compound. Its predicted spectroscopic signatures in IR, Raman, and mass spectrometry offer clear targets for future experimental identification and characterization. Furthermore, the strong potential for directed intermolecular interactions, such as hydrogen bonding and π-π stacking, suggests that its derivatives could be valuable components in the field of crystal engineering and supramolecular chemistry. Future empirical studies are necessary to validate these predictions and fully uncover the potential of this intriguing molecule.

Structure Reactivity Relationships and Analog Design

Impact of Substituents on Reactivity and Selectivity

The reactivity and selectivity of N-hydroxy-4-pyridinecarboximidoyl chloride can be significantly influenced by the introduction of substituents at various positions. These modifications can alter the electronic and steric environment of the molecule, thereby affecting its susceptibility to nucleophilic attack and other reactions.

Substituents on the pyridine (B92270) ring can have a profound impact on the reactivity of the imidoyl chloride functionality. The position of the substituent (ortho, meta, or para to the imidoyl chloride group) will determine the nature and magnitude of its electronic effect.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring are expected to increase the electrophilicity of the imidoyl carbon. This is due to the inductive and/or resonance withdrawal of electron density from the ring and, consequently, from the imidoyl chloride group. An increase in electrophilicity would render the molecule more susceptible to nucleophilic attack, thereby increasing the reaction rate. For instance, a nitro group at the 2- or 6-position would exert a strong electron-withdrawing effect, enhancing reactivity.

Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) on the pyridine ring would have the opposite effect. By donating electron density to the ring, these groups would decrease the electrophilicity of the imidoyl carbon, leading to a decrease in reactivity towards nucleophiles. An amino group at the 2-position, for example, would significantly reduce the reaction rate.

The following table illustrates the predicted qualitative effects of substituents on the pyridine ring on the reactivity of this compound towards a generic nucleophile.

Substituent PositionSubstituent TypePredicted Effect on Reactivity
2- or 6-Electron-withdrawingSignificant Increase
2- or 6-Electron-donatingSignificant Decrease
3- or 5-Electron-withdrawingModerate Increase
3- or 5-Electron-donatingModerate Decrease

This table is based on general principles of chemical reactivity and serves as a predictive guide.

The N-hydroxy group plays a significant role in the reactivity of the molecule. The oxygen atom, with its lone pairs of electrons, can participate in resonance, which can influence the stability of the molecule and any intermediates formed during a reaction.

Both steric and electronic effects play a crucial role in determining the kinetics of reactions involving this compound. academicjournals.org

Electronic Effects: As discussed, the electronic nature of substituents on the pyridine ring directly influences the rate of nucleophilic substitution. A quantitative understanding of these effects can often be achieved through Hammett plots, which correlate reaction rates with substituent constants (σ). For a reaction involving nucleophilic attack on the imidoyl carbon, a positive ρ (rho) value would be expected, indicating that electron-withdrawing groups accelerate the reaction.

Steric Effects: The presence of bulky substituents near the reaction center (the imidoyl chloride group) can hinder the approach of a nucleophile, leading to a decrease in the reaction rate. This steric hindrance is particularly pronounced for substituents at the 3- and 5-positions of the pyridine ring. For example, replacing the hydrogen atoms at these positions with tert-butyl groups would be expected to significantly slow down the rate of nucleophilic substitution.

The interplay between steric and electronic effects can be complex. In some cases, a substituent may have opposing steric and electronic effects. For instance, a bulky, electron-donating group might decrease the reaction rate due to steric hindrance, even though its electronic effect would favor a slower reaction.

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of chemically modified analogues of this compound allow for the fine-tuning of its chemical and physical properties. This can be achieved by making alterations to the pyridine core or by modifying the imidoyl chloride functionality itself.

Modifications to the pyridine core can involve the introduction of various substituents or even the replacement of the pyridine ring with other heterocyclic systems. The synthesis of such analogues would typically start from a correspondingly substituted pyridine-4-carbonitrile. scispace.comresearchgate.net The nitrile can then be converted to the corresponding N'-hydroxypyridinecarboximidamide, which upon treatment with a chlorinating agent, would yield the desired N-hydroxy-pyridinecarboximidoyl chloride analogue. scispace.comresearchgate.net

The following table provides examples of potential alterations to the pyridine core and the synthetic precursors that could be used.

Desired AnaloguePotential Precursor
2-Methyl-N-hydroxy-4-pyridinecarboximidoyl chloride2-Methylpyridine-4-carbonitrile
3-Chloro-N-hydroxy-4-pyridinecarboximidoyl chloride3-Chloropyridine-4-carbonitrile
N-hydroxy-isoquinoline-4-carboximidoyl chlorideIsoquinoline-4-carbonitrile

This table presents hypothetical synthetic routes based on established chemical transformations.

The imidoyl chloride functionality is a versatile handle for a variety of chemical transformations. It can react with a wide range of nucleophiles to generate different functional groups. wikipedia.org

Reaction with Amines: Imidoyl chlorides react with amines to form amidines. wikipedia.org The reaction of this compound with a primary or secondary amine would yield the corresponding N'-hydroxy-N-alkyl- or N',N-dialkylpyridinecarboximidamide. scispace.comresearchgate.net

Reaction with Water: Hydrolysis of imidoyl chlorides leads to the formation of the corresponding amides. wikipedia.org In the case of this compound, hydrolysis would be expected to yield N-hydroxypyridine-4-carboxamide.

Reaction with Hydrogen Sulfide (B99878): Treatment of imidoyl chlorides with hydrogen sulfide affords thioamides. wikipedia.org This reaction could be used to synthesize N-hydroxypyridine-4-carbothioamide from this compound.

The following table summarizes some of the potential modifications of the imidoyl chloride functionality and the expected products.

ReagentExpected Product
AmmoniaN'-hydroxypyridine-4-carboximidamide
Methanol (B129727)Methyl N-hydroxypyridine-4-carboximidate
Sodium Azide (B81097)1-(Azido(pyridin-4-yl)methylidene)hydroxylamin

This table illustrates the expected outcomes of reactions with the imidoyl chloride group based on its known reactivity.

Isosteric Replacements and Bioisosteric Analogues

The strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. For this compound, a compound with latent reactive and coordinating functionalities, the design of analogues through such replacements can modulate its physicochemical properties, reactivity, and biological activity profile. This section explores potential isosteric and bioisosteric modifications of the pyridine ring, the N-hydroxy-carboximidoyl chloride moiety, and the individual functional groups.

Isosteric and Bioisosteric Replacements of the Pyridine Ring

The 4-substituted pyridine ring is a common motif in pharmaceuticals, and its replacement with various bioisosteres is a well-established strategy to enhance biological potency and improve metabolic stability. In the context of this compound, several bioisosteric replacements for the pyridine nucleus can be considered.

Non-aromatic bioisosteres have also gained traction in drug design. Saturated scaffolds like 3-azabicyclo[3.1.1]heptane have been shown to be effective pyridine mimetics, offering improved physicochemical properties such as solubility and metabolic stability. chemrxiv.org The incorporation of such a scaffold in place of the pyridine ring in this compound could lead to analogues with significantly different pharmacokinetic profiles. chemrxiv.org Furthermore, the use of a 2-difluoromethylpyridine group as a bioisostere for pyridine-N-oxide has been demonstrated to enhance biological activity in certain contexts. rsc.org

The following table summarizes potential bioisosteric replacements for the pyridine ring in this compound:

Original MoietyBioisosteric ReplacementRationale for Replacement
4-Pyridyl4-CyanophenylThe nitrile group mimics the hydrogen bond accepting properties of the pyridine nitrogen. researchgate.net
4-PyridylPyrimidin-4-ylAlters electronic properties and hydrogen bonding capacity. nih.gov
4-PyridylPyridazin-4-ylModifies dipole moment and hydrogen bonding potential due to the presence of two adjacent nitrogen atoms. nih.gov
4-Pyridyl3-Azabicyclo[3.1.1]heptan-1-ylSaturated, non-aromatic scaffold that can improve physicochemical properties like solubility and metabolic stability. chemrxiv.org
4-Pyridyl2-Difluoromethylpyridin-4-ylCan act as a bioisostere for pyridine-N-oxide and potentially enhance biological activity. rsc.org

Analogues Based on Modification of the N-hydroxy-carboximidoyl Chloride Moiety

The N-hydroxy-carboximidoyl chloride functional group is a key feature of the parent compound, contributing to its reactivity and potential for interaction with biological targets. Modifications to this group can lead to analogues with altered chemical and biological properties.

A direct isosteric replacement for the chlorine atom would be other halogens, such as fluorine or bromine. This would modulate the reactivity of the imidoyl halide. The replacement of the hydroxyl group with a fluorine atom has been shown in other molecular scaffolds to result in compounds with higher activity and better chemical stability. rsc.org

The oxime functionality itself can be replaced with bioisosteric groups. For example, a 1,2,3-triazole ring has been proposed as an isostere for the oxime group in the synthesis of potential cytochrome P450 stabilizers. nih.gov The methyleneaminoxy methyl (MAOM) moiety has also been reported as a bioisostere for functionalities present in some bioactive molecules. nih.gov Such replacements would significantly alter the electronic and steric profile of the molecule.

The following table details potential bioisosteric analogues based on modifications to the N-hydroxy-carboximidoyl chloride moiety:

Original Functional GroupBioisosteric ReplacementPotential Impact on Properties
-Cl-F, -BrModulates the reactivity of the imidoyl halide.
-OH-FCan increase chemical stability and biological activity. rsc.org
-C(=NOH)Cl1,2,3-TriazoleAlters the electronic and steric properties, potentially affecting target binding and stability. nih.gov
Oxime ether linkageMethyleneaminoxy methyl (MAOM)Can serve as a bioisosteric replacement for other functionalities, potentially altering the mode of action. nih.gov

Research on other hydroximoyl chlorides has demonstrated that the chlorooxime moiety can exhibit potent antifungal activity, suggesting that this functional group is important for certain biological effects. researchgate.netresearchgate.net Therefore, modifications to this group should be carefully considered in the context of the desired biological activity. The reactivity of hydroximoyl chlorides, where the chlorine can be displaced by nucleophiles, also opens avenues for creating a diverse library of analogues by reacting this compound with various amines, thiols, or other nucleophiles. clockss.org

Q & A

Q. What are the implications of halogen bonding in catalytic applications of this compound?

  • The Cl substituent can act as a halogen-bond donor, enhancing interactions with Lewis bases (e.g., in organocatalysis). Study via X-ray charge-density analysis or DFT to map electron-deficient regions. Compare catalytic efficiency with non-halogenated analogs .

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